molecular formula C14H20N2.2HCl B1191928 GSK LSD 1 dihydrochloride

GSK LSD 1 dihydrochloride

Cat. No.: B1191928
M. Wt: 289.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective lysine specific demethylase 1 (LSD1) inhibitor (IC50 = 16 nM). Exhibits >1000-fold selectivity for LSD1 over closely related enzymes including LSD2, MAO-1 and MAO-B. Inhibits cancer cell line growth in vitro.

Scientific Research Applications

Acute Myeloid Leukemia Treatment Enhancement

GSK LSD 1 Dihydrochloride, as part of LSD1 inhibitors like GSK2879552 and GSK-LSD1, has shown potential in enhancing the therapeutic effectiveness in treating acute myeloid leukemia (AML). These compounds, when combined with all-trans retinoic acid (ATRA), exhibit synergistic effects on cell proliferation, differentiation markers, and notably, cytotoxicity, indicating a promising avenue for treating AML by promoting the differentiation of abnormal blast cells into normal white blood cells (Smitheman et al., 2018).

Reversible Inhibition in Acute Myeloid Leukemia

The reversible inhibition of LSD1, a demethylase, is a significant area of interest due to its role in the differentiation of leukemia stem cells in acute myeloid leukemia (AML). The challenge of developing effective reversible inhibitors led to the discovery of (4-Cyanophenyl)glycine derivatives, which exhibit promising inhibition capabilities and reduced side effects compared to irreversible inhibitors. This advancement marks a crucial step in the treatment of AML, expanding the therapeutic options available (Mould et al., 2017).

Attenuation of Oral Cancer Growth and Metastasis

This compound, particularly GSK-LSD1, has been identified as a potent inhibitor in reducing the growth and spread of oral squamous cell carcinoma (OSCC). The drug's ability to down-regulate critical signaling pathways and alter the expression of key microenvironment and epithelial-mesenchymal transition (EMT) promoting factors such as CTGF, LOXL4, and MMP13, demonstrates its potential as a therapeutic agent in managing OSCC (Alsaqer et al., 2017).

Properties

Molecular Formula

C14H20N2.2HCl

Molecular Weight

289.24

Synonyms

rel-N-[(1S,2R)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride

Origin of Product

United States

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